1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble dye that has been widely used in various fields, including biomedical research, analytical chemistry, and material science.
Wirkmechanismus
The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is not fully understood. However, it is believed to interact with biomolecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The dye molecule undergoes a conformational change upon binding to the target molecule, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or proliferation. However, its use in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is its high sensitivity and selectivity for biomolecules. It can detect very low concentrations of target molecules, making it a valuable tool in analytical chemistry and biomedical research. However, its use is limited to in vitro experiments, and its effectiveness in vivo is not well established.
Zukünftige Richtungen
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has the potential for a wide range of future applications. Some of the possible future directions include:
1. Development of new fluorescent probes based on the structure of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- for the detection of specific biomolecules.
2. Investigation of the mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- in vivo to determine its safety and efficacy.
3. Development of new methods for the synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- with improved yields and purity.
4. Investigation of the potential use of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- in drug delivery and imaging applications.
5. Development of new analytical methods based on the use of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- for the detection of environmental pollutants and toxins.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- is a complex chemical compound with unique properties that make it a valuable tool in scientific research. Its high sensitivity and selectivity for biomolecules make it a valuable tool in analytical chemistry and biomedical research. However, further research is needed to determine its safety and efficacy in vivo and to explore its potential applications in drug delivery and imaging.
Synthesemethoden
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- involves the reaction of 1,3,6-naphthalenetrisulfonic acid with 4,4'-diaminodiphenylsulfone in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. It has also been used as a pH indicator in biological samples and as a staining agent for microscopy.
Eigenschaften
CAS-Nummer |
144790-67-0 |
---|---|
Produktname |
1,3,6-Naphthalenetrisulfonic acid, 8,8'-((1,1'-biphenyl)-4,4'-diylbis(sulfonylimino))bis- |
Molekularformel |
C32H24N2O22S8 |
Molekulargewicht |
1045.1 g/mol |
IUPAC-Name |
8-[[4-[4-[(3,6,8-trisulfonaphthalen-1-yl)sulfamoyl]phenyl]phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C32H24N2O22S8/c35-57(36,33-27-13-23(59(39,40)41)9-19-11-25(61(45,46)47)15-29(31(19)27)63(51,52)53)21-5-1-17(2-6-21)18-3-7-22(8-4-18)58(37,38)34-28-14-24(60(42,43)44)10-20-12-26(62(48,49)50)16-30(32(20)28)64(54,55)56/h1-16,33-34H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI-Schlüssel |
OOTNQRLFHDJNNE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
144790-67-0 |
Synonyme |
8,8'-((1,1'-Biphenyl)-4,4'-diylbis(sulfonylimino))bis-1,3,6-naphthalenetrisulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.